(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a carbamic acid methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common approach is to start with a phenol derivative, which undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively. The methoxy group is introduced via methylation of the hydroxyl group. The final step involves the formation of the carbamic acid methyl ester group through a reaction with methyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamic acid methyl ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
- 2-Bromo-6-fluoro-3-methoxybenzeneboronic acid
- 2-Bromo-3-methoxy-6-fluorophenylboronic acid
Uniqueness
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is unique due to the presence of the carbamic acid methyl ester group, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
methyl N-(2-bromo-6-fluoro-3-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c1-14-6-4-3-5(11)8(7(6)10)12-9(13)15-2/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVDPGTUPUPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)NC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.